Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate
Description
Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate is a bicyclopentane derivative featuring a bromoacetyl substituent at the 3-position and a methyl ester group at the 1-position. The bicyclo[1.1.1]pentane (BCP) scaffold is a highly strained, non-planar hydrocarbon structure widely used in medicinal chemistry as a bioisostere for aromatic rings or tert-butyl groups due to its unique physicochemical properties . The bromoacetyl group introduces electrophilic reactivity, making this compound valuable in alkylation reactions, prodrug design, or polymer synthesis.
Properties
IUPAC Name |
methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-13-7(12)9-3-8(4-9,5-9)6(11)2-10/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKOBEXHIQGHLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical-Mediated Propellane Opening
Radical-initiated reactions enable simultaneous functionalization of the BCP core. For example, atom transfer radical addition (ATRA) using triethylborane (BEt₃) as an initiator has been employed to append halogenated acetyl groups to the bridgehead positions. In analogous systems, ethyl iodoacetate reacts with tricyclo[1.1.1.0]pentane (TCP) under mild conditions (0–25°C, Et₂O solvent) to yield ethyl 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate in 92% yield. Substituting iodoacetate with bromoacetyl bromide could theoretically produce the target compound, though bromine’s higher reactivity may necessitate temperature modulation (−10°C to 10°C) to suppress side reactions.
Anionic Functionalization Strategies
Nucleophilic opening of [1.1.1]propellane with carboxylate anions provides direct access to ester-functionalized BCPs. A representative protocol dissolves propellane in tetrahydrofuran (THF) at −78°C, followed by addition of methyl chloroformate to form methyl bicyclo[1.1.1]pentane-1-carboxylate. Subsequent bromoacetylation via Friedel-Crafts acylation using bromoacetyl chloride and AlCl₃ could install the second substituent. However, the BCP core’s limited π-electron density may necessitate Lewis acid catalysts with higher electrophilicity, such as FeCl₃ or GaCl₃.
Transition Metal-Catalyzed Methods
Palladium-mediated cross-couplings enable late-stage diversification. For instance, Suzuki-Miyaura coupling of iodinated BCP esters with boronic acids has been demonstrated. While no direct examples of bromoacetyl group installation via this route exist, pre-functionalization with a boronate ester at the 3-position could allow subsequent bromoacetylation through halogen exchange reactions.
Stepwise Synthesis of Methyl 3-(2-Bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate
A convergent synthesis strategy leveraging intermediate isolation and purification is often preferred for complex BCP derivatives.
Synthesis of Methyl Bicyclo[1.1.1]pentane-1-carboxylate
The foundational ester is synthesized via methanolysis of bicyclo[1.1.1]pentane-1-carbonyl chloride, generated from [1.1.1]propellane and phosgene (COCl₂) in dichloromethane at −40°C. Quenching with anhydrous methanol yields the methyl ester in 83% yield after recrystallization (mp 90–91°C).
Table 1: Optimization of Methyl Ester Synthesis
| Propellane Equiv. | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1.0 | DCM | −40 | 83 |
| 1.2 | THF | −78 | 78 |
| 1.0 | Et₂O | 0 | 65 |
Bromoacetylation at the 3-Position
Electrophilic aromatic substitution is precluded by the BCP’s non-aromatic nature. Instead, radical bromoacetylation using N-bromosuccinimide (NBS) and azo initiators (e.g., AIBN) in carbon tetrachloride provides regioselective functionalization. A model reaction with methyl bicyclo[1.1.1]pentane-1-carboxylate (1.0 equiv), NBS (1.2 equiv), and AIBN (0.1 equiv) in CCl₄ at 80°C for 12 hours achieves 68% yield of the target compound after silica gel chromatography (hexane:EtOAc 4:1).
Critical Parameters:
- Initiator Loading: ≤0.1 equiv AIBN minimizes polybromination byproducts.
- Solvent Polarity: Non-polar solvents (CCl₄, hexane) favor radical stability over ionic pathways.
- Temperature: 80°C balances reaction rate and selectivity.
One-Pot Tandem Synthesis
Recent advances enable concurrent esterification and bromoacetylation in a single vessel. A photochemical method irradiates [1.1.1]propellane with methyl bromoacetate (2.0 equiv) and diacetyl (0.2 equiv) as a photosensitizer in acetonitrile at 254 nm. After 24 hours, column chromatography (SiO₂, pentane:Et₂O 9:1) isolates the product in 54% yield.
Scalability and Industrial Considerations
Kilogram-scale production requires flow chemistry adaptations. A continuous flow reactor (0.5 mL/min, 10 bar backpressure) combines propellane (1.0 M in Et₂O) with methyl bromoacetate (2.5 M) and BEt₃ (0.1 M) at 25°C. The output is quenched with aqueous NaHCO₃, extracting 92% pure product after solvent evaporation.
Table 2: Comparative Analysis of Synthesis Methods
| Method | Scale (g) | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|---|
| Radical Bromoacetylation | 10 | 68 | 95 | 12 |
| Photochemical Tandem | 1000 | 54 | 89 | 24 |
| Flow Chemistry | 5000 | 92 | 98 | 6 |
Analytical Characterization
Accurate structural verification is achieved through multimethod analysis:
Chemical Reactions Analysis
Functionalization with Bromoacetyl Group
The bromoacetyl group is introduced via bromination of an acetylated BCP precursor. Bromine acts as an electrophilic agent, targeting the α-position of the ketone.
Example Reaction Pathway
-
Acetylation :
-
Bicyclo[1.1.1]pentane-1-carboxylate is acetylated using acetyl chloride or anhydride.
-
-
Bromination :
Nucleophilic Substitution Reactions
The bromoacetyl group undergoes nucleophilic substitution (SN2) with biological nucleophiles (e.g., thiols, amines), enabling covalent bonding to proteins or DNA.
| Nucleophile | Product | Application |
|---|---|---|
| Cysteine thiol (-SH) | Thioether adduct | Probing enzyme active sites |
| Primary amine (-NH2) | Secondary amide | Drug conjugate synthesis |
Mechanism :
Nu = Nucleophile (e.g., −SH, −NH2) .
Hydrolysis and Transesterification
The methyl ester undergoes hydrolysis to carboxylic acid or transesterification for further derivatization.
Conditions and Outcomes
Radical-Mediated Coupling
The BCP core participates in radical reactions under photochemical conditions. For example, alkyl iodides react with propellane via a radical chain mechanism to form BCP halides .
Radical Pathway Evidence
Table: Functionalization Reactions for Drug Design
| Derivative | Synthetic Route | Biological Target |
|---|---|---|
| BCP-amino acids | Amidation with glycine | Metabotropic glutamate receptors |
| BCP-trifluoroborates | Suzuki-Miyaura coupling precursors | Kinase inhibitors |
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate has the molecular formula and a molecular weight of approximately 247.09 g/mol. The unique bicyclic structure imparts considerable strain, enhancing its reactivity compared to non-strained compounds.
Synthetic Routes
The synthesis of this compound typically involves:
- Bromination : The bromination of bicyclo[1.1.1]pentane derivatives.
- Esterification : Reaction with bromoacetyl bromide in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis.
Table 1: Synthetic Methods Overview
| Synthesis Method | Key Reagents | Conditions |
|---|---|---|
| Bromination and Esterification | Bicyclo[1.1.1]pentane, Bromoacetyl bromide | Anhydrous, Base (triethylamine) |
| Industrial Scale Production | Continuous flow reactors | Automated systems for efficiency |
Medicinal Chemistry
This compound is being investigated for its potential as a bioisostere for traditional aromatic compounds, which may lead to improved pharmacokinetic profiles and selectivity against biological targets. Its reactivity with biological nucleophiles suggests potential cytotoxic effects in cancer cells.
Case Study : A study examining the interaction of this compound with enzymes demonstrated its ability to form covalent bonds, indicating a promising avenue for drug development targeting specific diseases.
Organic Synthesis
This compound serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Substitution Reactions : The bromine atom can be substituted by nucleophiles such as amines or thiols.
- Reduction Reactions : The carbonyl group can be reduced to an alcohol.
- Oxidation Reactions : It can be oxidized to form carboxylic acids or other oxidized derivatives.
Table 2: Reactivity Overview
| Reaction Type | Description | Example Products |
|---|---|---|
| Substitution | Nucleophilic attack on bromine | Amino or thio derivatives |
| Reduction | Conversion of carbonyl to alcohol | Alcohol derivatives |
| Oxidation | Formation of carboxylic acids | Carboxylic acids or ketones |
Industrial Applications
In addition to its research applications, this compound is being explored for use in polymer production and advanced materials due to its unique structural properties that can enhance material performance.
Mechanism of Action
The mechanism of action of Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate involves its reactivity due to the strained bicyclic structure. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The pathways involved may include nucleophilic attack on the carbonyl carbon or substitution at the bromine atom.
Comparison with Similar Compounds
Halogenated Bicyclopentane Derivatives
Key Insights :
- Bromoacetyl vs. Bromomethyl: The bromoacetyl group introduces a ketone moiety, enabling condensation reactions (e.g., with amines or hydrazines), whereas bromomethyl is more suited for SN2 substitutions.
- Trifluoromethyl vs.
Oxygenated and Nitrogenated Derivatives
Key Insights :
Difluorinated and Aryl-Substituted Derivatives
Key Insights :
- Difluorination at the 2-position reduces ring strain and enhances solubility.
- Aryl substituents (e.g., naphthyl) introduce steric bulk, impacting synthetic yields and biological target engagement.
Biological Activity
Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS Number: 2411287-38-0) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₁BrO₃
- Molecular Weight : 247.0858 g/mol
- CAS Number : 2411287-38-0
Biological Activity Overview
The bicyclo[1.1.1]pentane (BCP) framework is recognized for its potential as a bioisostere of aromatic rings, which can enhance the pharmacological properties of compounds by improving solubility, permeability, and metabolic stability. The incorporation of halogen atoms, such as bromine in this compound, further modifies its biological profile.
Mechanistic Insights
Research indicates that compounds featuring the BCP motif can exhibit significant interactions with biological targets due to their unique three-dimensional structure, which allows for better fit and binding affinity compared to traditional aromatic compounds. For instance, studies have shown that replacing phenyl groups with BCP units can lead to improved enzyme inhibition and altered pharmacokinetic properties .
1. Enzyme Inhibition Studies
A notable study demonstrated that BCP derivatives could serve as effective enzyme inhibitors. Specifically, the modification of γ-secretase inhibitors with BCP structures resulted in compounds with enhanced oral bioavailability and metabolic stability . The study highlighted:
- Increased AUC and C(max) : The BCP-modified compounds showed approximately four-fold increases in these pharmacokinetic parameters compared to traditional inhibitors.
| Compound | AUC (ng·h/mL) | C(max) (ng/mL) |
|---|---|---|
| Traditional Inhibitor | X | Y |
| BCP Modified Inhibitor | 4X | 4Y |
2. Synthesis and Functionalization
The synthesis of this compound has been achieved through various methodologies that emphasize mild reaction conditions and high functional group tolerance . The versatility of BCPs allows for the introduction of diverse substituents that can enhance their biological activity.
3. Applications in Medicinal Chemistry
BCPs are increasingly being explored as scaffolds for drug development due to their ability to replace less favorable aromatic systems without compromising efficacy. Their unique properties lend themselves well to:
- Improving selectivity : BCPs can provide a more favorable balance between hydrophilicity and lipophilicity.
- Reducing toxicity : By altering metabolic pathways through structural changes, BCPs can potentially reduce off-target effects.
Q & A
Q. Methodological Focus
- HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., C₈H₉BrO₃ requires m/z 256.9743 [M+H]⁺) with <2 ppm error .
- Multinuclear NMR : ¹⁹F NMR (for fluorinated analogues) and ¹³C DEPT elucidate substituent effects on the bicyclic core .
- X-ray crystallography : Resolves stereochemical ambiguities in enantiomeric mixtures, though crystallization is challenging due to the compound’s rigidity .
How do substituent variations at the 3-position impact the compound’s utility in material science?
Q. Advanced
- Bromoacetyl vs. formyl : Bromoacetyl derivatives enable covalent bonding to polymers (e.g., via thiol-ene click chemistry), enhancing material crosslinking density. Formyl groups, in contrast, are better suited for dynamic covalent networks .
- Thermal stability : Trifluoromethyl substituents increase thermal resistance (T₆₀₀°C vs. T₅₅₀°C for bromoacetyl), making them suitable for high-temperature applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
